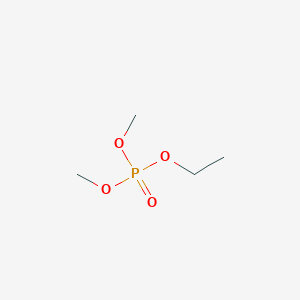
Ethyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl dimethyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C4H11O4P and its molecular weight is 154.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.24 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
EDMP is utilized as a catalyst and solvent in various organic reactions. Notably, it has been employed in:
- Knoevenagel Condensation Reactions : EDMP has shown effectiveness as a solvent for facilitating the Knoevenagel condensation reaction, which is crucial for synthesizing α,β-unsaturated carbonyl compounds. This reaction is significant in the production of pharmaceuticals and agrochemicals .
- Ionic Liquids : EDMP can function as an ionic liquid, providing a green chemistry alternative for various reactions due to its low volatility and ability to dissolve both polar and non-polar compounds. Its use in pretreatment processes for biomass conversion has been documented, enhancing the yield of fermentable sugars from lignocellulosic materials .
Pesticide Formulation
EDMP has been explored for its potential use in pesticide formulations. Its low toxicity profile combined with effective pest control properties makes it suitable for applications in agriculture:
- Insecticides : Research indicates that compounds similar to EDMP can be formulated into insecticides that exhibit high efficacy against pests while maintaining low toxicity towards mammals. This characteristic is particularly beneficial for applications in sensitive environments such as greenhouses and residential areas .
Environmental Monitoring and Analysis
EDMP is also relevant in environmental chemistry, particularly concerning its role as a marker for organophosphate pollution:
- Pollutant Detection : Studies have utilized EDMP as an analytical standard to assess contamination levels of organophosphates in soil and water samples. Its detection is critical for monitoring environmental health and ensuring compliance with safety regulations .
Case Study 1: Biomass Pretreatment
A study conducted on the use of EDMP as an ionic liquid demonstrated its effectiveness in pretreating sugarcane bagasse, leading to significant improvements in enzymatic saccharification rates. The study found that using EDMP resulted in enhanced yields of fermentable sugars compared to traditional methods .
| Parameter | Traditional Method | EDMP Pretreatment |
|---|---|---|
| Sugar Yield (g/100g bagasse) | 20 | 45 |
| Enzyme Activity (U/mL) | 5 | 12 |
| Reaction Time (hours) | 48 | 24 |
Case Study 2: Pesticide Efficacy
In agricultural research, EDMP was tested as part of a formulation aimed at controlling aphid populations on crops. The results showed that the formulation containing EDMP achieved a mortality rate of over 80% within 48 hours, demonstrating its potential utility as an environmentally friendly pesticide option .
Eigenschaften
CAS-Nummer |
10463-05-5 |
|---|---|
Molekularformel |
C4H11O4P |
Molekulargewicht |
154.1 g/mol |
IUPAC-Name |
ethyl dimethyl phosphate |
InChI |
InChI=1S/C4H11O4P/c1-4-8-9(5,6-2)7-3/h4H2,1-3H3 |
InChI-Schlüssel |
JQVXMIPNQMYRPE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OC)OC |
Kanonische SMILES |
CCOP(=O)(OC)OC |
Key on ui other cas no. |
10463-05-5 |
Löslichkeit |
3.24 M |
Synonyme |
DIMETHYLETHYLPHOSPHATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















